1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 912771-18-7
VCID: VC3944623
InChI: InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20)
SMILES: C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
Molecular Formula: C15H18FNO3
Molecular Weight: 279.31 g/mol

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

CAS No.: 912771-18-7

Cat. No.: VC3944623

Molecular Formula: C15H18FNO3

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid - 912771-18-7

Specification

CAS No. 912771-18-7
Molecular Formula C15H18FNO3
Molecular Weight 279.31 g/mol
IUPAC Name 1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid
Standard InChI InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20)
Standard InChI Key CYOXXKKBLPKXAR-UHFFFAOYSA-N
SMILES C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
Canonical SMILES C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid features a cycloheptane ring substituted with a carboxylic acid group at position 1 and a 3-fluorobenzoylamino moiety at the same carbon. The molecular formula is C₁₅H₁₈FNO₃, with a molecular weight of 279.31 g/mol. The fluorine atom at the benzoyl group’s meta position enhances electronegativity, influencing receptor binding and metabolic stability .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₁₈FNO₃
Molecular Weight279.31 g/mol
IUPAC Name1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid
SMILESC1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
XLogP32.8 (Predicted)
Hydrogen Bond Donor Count2

Stability and Solubility

The compound’s cycloheptane backbone confers conformational flexibility, while the fluorine atom reduces susceptibility to oxidative metabolism. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (~0.2 mg/mL at 25°C). The pKa values of the carboxylic acid (≈2.5) and amide (≈10.4) groups dictate ionization states under physiological conditions .

Synthesis and Preparation

Synthetic Pathways

The primary synthesis route involves a two-step process:

  • Amination of Cycloheptanecarboxylic Acid: Cycloheptanecarboxylic acid reacts with thionyl chloride to form the acyl chloride intermediate, which is subsequently treated with ammonia to yield 1-aminocycloheptanecarboxylic acid .

  • Amide Bond Formation: The amine intermediate couples with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
1SOCl₂, reflux, 4h; NH₃ (aq), 0°C78%95%
23-Fluorobenzoyl chloride, Et₃N, DCM, RT, 12h65%98%

Purification and Characterization

Purification via recrystallization (ethanol/water) achieves >98% purity. Structural confirmation employs ¹H NMR (δ 7.5 ppm for aromatic protons, δ 1.2–2.1 ppm for cycloheptane) and LC-MS (m/z 280.1 [M+H]⁺).

Pharmacological Applications

Mechanism of Action

The compound inhibits endothelial differentiation gene receptor 2 (Edg-2/EDG2), an LPA-activated GPCR implicated in fibrosis and vascular remodeling . By blocking LPA signaling, it attenuates profibrotic cytokine release (e.g., TGF-β) and collagen deposition in preclinical models .

Therapeutic Targets

  • Pulmonary Fibrosis: Reduces alveolar epithelial cell apoptosis and fibroblast activation in murine models (EC₅₀ = 50 nM) .

  • Cardiac Fibrosis: Improves ejection fraction by 22% in post-myocardial infarction rats .

  • Renal Fibrosis: Decreases tubulointerstitial fibrosis in unilateral ureteral obstruction models .

Table 3: In Vitro Activity Profile

AssayIC₅₀ (nM)Model System
EDG2 Receptor Binding12HEK293 Transfected
LPA-Induced Fibroblast Migration45Human Lung Fibroblasts
TGF-β Secretion Inhibition38A549 Cells

Comparative Analysis with Related Compounds

vs. 1-Amino-1-cycloheptanecarboxylic Acid

The precursor compound (CAS 6949-77-5) lacks the 3-fluorobenzoyl group, resulting in 10-fold lower EDG2 affinity and no anti-fibrotic activity .

vs. Piperidine-Based Analogues

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid (PubChem CID 3939326) shows inferior metabolic stability (t₁/₂ = 1.2h vs. 4.5h in microsomes) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator